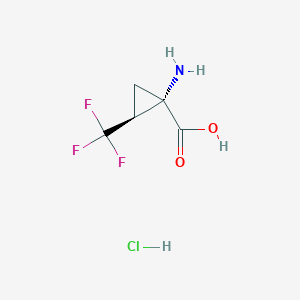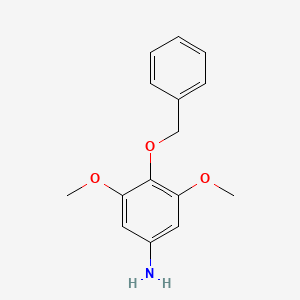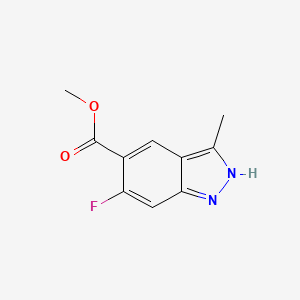
methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por su amplia gama de aplicaciones medicinales, incluidas propiedades antihipertensivas, anticancerígenas, antidepresivas, antiinflamatorias y antibacterianas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común incluye la reacción del ácido 2-fluoro-5-nitrobenzoico con metilamina, seguida de la ciclación utilizando un catalizador adecuado . Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores como el acetato de cobre (Cu(OAc)2) bajo atmósfera de oxígeno .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos son prácticas comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o neutro.
Reducción: NaBH4 en metanol o etanol.
Sustitución: NaOCH3 en metanol o KOtBu en terc-butanol.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor, lo que lleva a sus efectos biológicos observados. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
6-fluoro-3-metil-1H-indazol: Comparte el núcleo de indazol pero carece del grupo carboxilato.
6-fluoro-1H-indazol-5-carboxilato de metilo: Estructura similar pero sin el grupo metilo en la posición 3.
Singularidad
El 6-fluoro-3-metil-1H-indazol-5-carboxilato de metilo es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de los grupos flúor y metilo, junto con el éster carboxilato, proporciona un conjunto distinto de propiedades que se pueden aprovechar en diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
methyl 6-fluoro-3-methyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15-2)8(11)4-9(6)13-12-5/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
RJOLBIDETVZLGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=CC2=NN1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


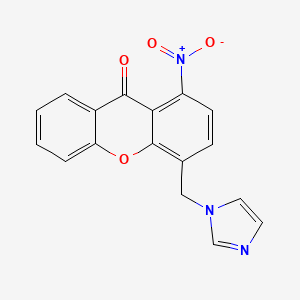
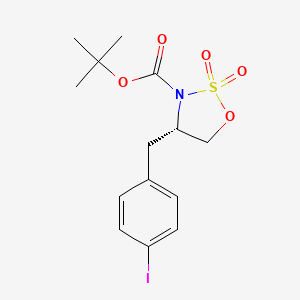
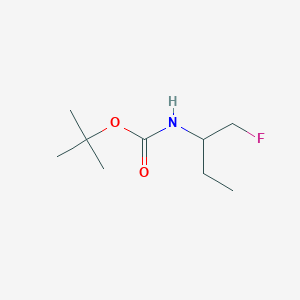
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)

![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
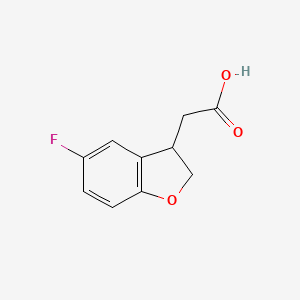

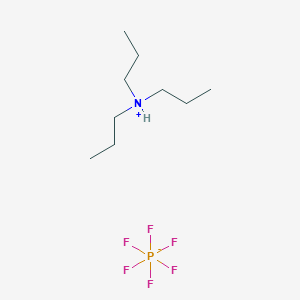
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
